Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-6-7-11(16)14(15)8-4-5-9-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSYKCCMMYCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of a spirocyclic precursor with tert-butyl chloroformate. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in an organic solvent such as toluene, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic framework.
Substitution: Substitution reactions can occur at various positions on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate has been studied for its potential antimicrobial properties. Research indicates that compounds with similar spirocyclic structures exhibit activity against various bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold . -
Analgesic Properties :
Preliminary studies have shown that derivatives of spirocyclic compounds can possess analgesic effects. The unique structure of this compound may enhance its ability to interact with pain receptors, making it a candidate for further investigation in pain management therapies . -
Neuroprotective Effects :
Compounds similar to tert-butyl 10-oxo-6-azaspiro[4.5]decane have demonstrated neuroprotective effects in various models of neurodegeneration. These findings suggest that this compound could be explored for its potential in treating conditions like Alzheimer's disease and Parkinson's disease, where neuroprotection is critical .
Synthetic Applications
The synthesis of this compound involves several key steps that can be optimized for large-scale production:
-
Building Block for Complex Molecules :
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals . -
Modification and Derivatization :
The carboxylate group allows for easy modification, enabling chemists to create a variety of derivatives with tailored properties for specific applications in drug development and material science .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Thermodynamic Data : Melting points, solubility, and partition coefficients (LogP) remain unreported, hindering formulation studies.
Biological Activity
Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate is a compound of interest in medicinal chemistry, primarily due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a spiro junction between a decane ring and an azaspiro ring, which contributes to its distinct chemical properties. The molecular formula is , and it is characterized by the presence of a carbonyl group and a carboxylate functional group.
Synthesis
The synthesis of this compound can be achieved through various organic reactions, including:
- Condensation Reactions : Utilizing appropriate aldehydes or ketones with amines.
- Cyclization Techniques : Employing cyclization methods to form the spirocyclic structure.
- Functional Group Modifications : Such as oxidation or reduction to introduce specific functionalities.
These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or serve as intermediates in further chemical transformations.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of spirocyclic compounds similar to this compound against multidrug-resistant strains. The lead compound demonstrated significant activity with MIC values indicating effective inhibition of bacterial growth.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of spirocyclic compounds has shown that modifications at specific positions can enhance biological activity. For example, variations in the azaspiro ring or functional groups attached to the carboxylate can significantly impact the compound's efficacy against bacterial targets.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate | Variation at the 9-position | |
| Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | Presence of an amino group | |
| Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | Variation at the 7-position |
These comparisons highlight how structural variations influence biological activities and provide insights into potential modifications for enhanced efficacy.
Q & A
(Basic) How can researchers optimize the synthesis of Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Temperature Control : Test reflux vs. room-temperature conditions to minimize side reactions (e.g., hydrolysis of the tert-butyl group).
- Catalyst Screening : Evaluate bases like DBU or DIPEA for efficient cyclization during spirocyclic formation .
- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from dichloromethane/ether mixtures to isolate high-purity product.
- Monitoring : Track reaction progress via TLC or HPLC-MS to identify intermediate byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
